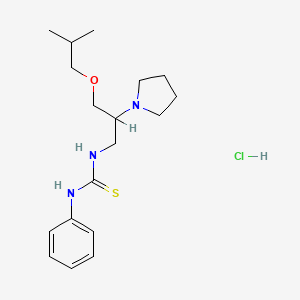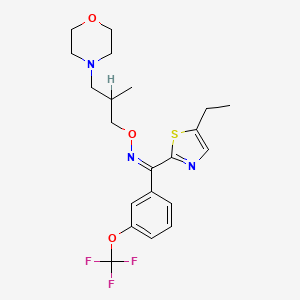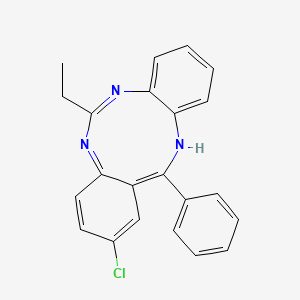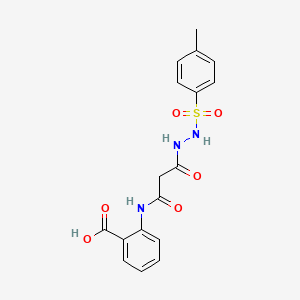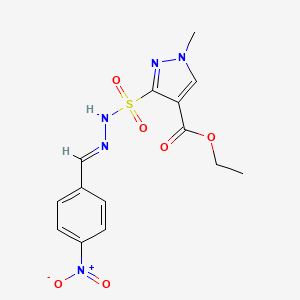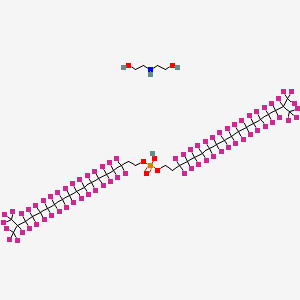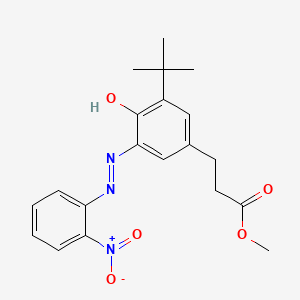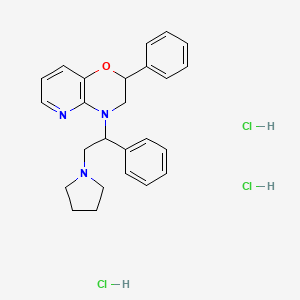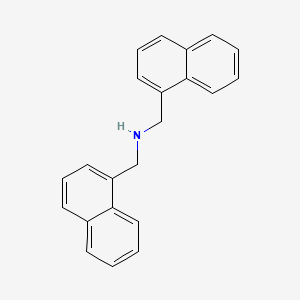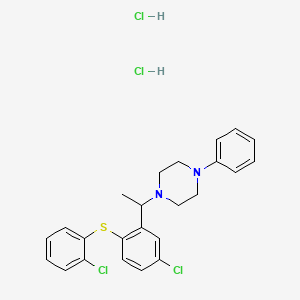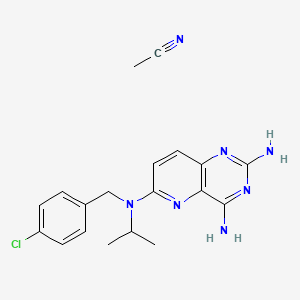
6-(p-Chloro-N-isopropylbenzylamino)-2,4-diaminopyrido(3,2-d)pyrimidine and acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(p-Chloro-N-isopropylbenzylamino)-2,4-diaminopyrido(3,2-d)pyrimidine and acetonitrile is a complex organic compound that may have applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. The compound’s structure suggests potential interactions with biological targets, making it a candidate for drug development and other scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(p-Chloro-N-isopropylbenzylamino)-2,4-diaminopyrido(3,2-d)pyrimidine typically involves multi-step organic reactions. Common starting materials might include pyrimidine derivatives and chlorinated benzylamines. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product’s formation.
Industrial Production Methods
Industrial production methods for such compounds usually involve scaling up the laboratory synthesis processes. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring purity through advanced purification techniques like chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming various oxidized derivatives.
Reduction: Reduction reactions could lead to the formation of reduced amine derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various alkyl or aryl groups.
Applications De Recherche Scientifique
6-(p-Chloro-N-isopropylbenzylamino)-2,4-diaminopyrido(3,2-d)pyrimidine may have several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent in treating diseases.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism by which this compound exerts its effects likely involves interactions with specific molecular targets such as enzymes or receptors. The pathways involved could include inhibition or activation of certain biological processes, leading to therapeutic effects or other biological outcomes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-(p-Chloro-N-methylbenzylamino)-2,4-diaminopyrido(3,2-d)pyrimidine
- 6-(p-Chloro-N-ethylbenzylamino)-2,4-diaminopyrido(3,2-d)pyrimidine
Uniqueness
The unique structural features of 6-(p-Chloro-N-isopropylbenzylamino)-2,4-diaminopyrido(3,2-d)pyrimidine, such as the isopropyl group, may confer specific biological activities or chemical properties that distinguish it from similar compounds.
Propriétés
Numéro CAS |
93683-97-7 |
|---|---|
Formule moléculaire |
C19H22ClN7 |
Poids moléculaire |
383.9 g/mol |
Nom IUPAC |
acetonitrile;6-N-[(4-chlorophenyl)methyl]-6-N-propan-2-ylpyrido[3,2-d]pyrimidine-2,4,6-triamine |
InChI |
InChI=1S/C17H19ClN6.C2H3N/c1-10(2)24(9-11-3-5-12(18)6-4-11)14-8-7-13-15(22-14)16(19)23-17(20)21-13;1-2-3/h3-8,10H,9H2,1-2H3,(H4,19,20,21,23);1H3 |
Clé InChI |
MQIBXRILTJQVQR-UHFFFAOYSA-N |
SMILES canonique |
CC#N.CC(C)N(CC1=CC=C(C=C1)Cl)C2=NC3=C(C=C2)N=C(N=C3N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



